molecular formula C23H21N3O4 B2665543 7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 921784-79-4

7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2665543
CAS No.: 921784-79-4
M. Wt: 403.438
InChI Key: APAUCXZJSNVPFJ-UHFFFAOYSA-N
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Description

7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a novel synthetic compound designed for advanced pharmaceutical and agrochemical research. This molecule incorporates two privileged pharmacophores: a 1,3,4-oxadiazole ring and a benzofuran system, linked through a carboxamide bridge. The 1,3,4-oxadiazole moiety is widely recognized in medicinal chemistry as a bioisostere for esters and amides, contributing to enhanced metabolic stability and influencing the compound's electronic distribution and ability to engage in hydrogen bonding . This scaffold is found in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, making it a versatile core for investigating new therapeutic agents . The specific presence of the 7-ethoxy substitution on the benzofuran ring and the lipophilic 5,6,7,8-tetrahydronaphthalen-2-yl group suggests this compound has potential for high affinity towards various enzymatic targets. Researchers can leverage this complex structure in hit-to-lead optimization campaigns, particularly in developing new small molecule inhibitors. The compound is provided with high purity and comprehensive analytical data (including HPLC, NMR, and MS) to ensure reproducibility in your experiments. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-2-28-18-9-5-8-16-13-19(29-20(16)18)21(27)24-23-26-25-22(30-23)17-11-10-14-6-3-4-7-15(14)12-17/h5,8-13H,2-4,6-7H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAUCXZJSNVPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuran ring, the introduction of the oxadiazole ring, and the attachment of the tetrahydronaphthalene moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with coumarin-based oxadiazole and thiazolidinone derivatives reported in the literature. Below is a detailed comparison based on synthesis, spectral data, and structural features.

Key Differences

Core Structure :

  • The target compound features a benzofuran core, whereas analogs 2k and 2l derive from coumarin (a benzopyrone scaffold). Benzofuran lacks the pyrone oxygen present in coumarin, which may influence electronic properties and binding interactions .
  • The ethoxy group at the 7-position of benzofuran contrasts with the methylcoumarin-7-yloxy substituents in 2k and 2l.

Heterocyclic Ring: The target compound incorporates a 1,3,4-oxadiazole ring linked to tetrahydronaphthalene, while 2k and 2l form thiazolidinones via cyclization with thioglycolic acid.

Synthetic Pathways: Compounds 2k and 2l were synthesized via hydrazide-thioglycolic acid cyclization in 1,4-dioxane with ZnCl₂ catalysis, yielding thiazolidinones. In contrast, the target compound’s 1,3,4-oxadiazole ring likely requires different cyclization agents (e.g., POCl₃ or carbodiimides) .

Spectral and Analytical Data

  • Infrared Spectroscopy: Compounds 2k and 2l exhibit strong carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for coumarin and thiazolidinone moieties . The target compound would similarly show peaks for benzofuran carbonyl (~1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹).
  • NMR Spectroscopy :
    • In 2k and 2l, aromatic protons in the coumarin and nitrobenzylidene groups resonate at δ 6.5–8.5 ppm. The tetrahydronaphthalene protons in the target compound would appear upfield (δ 1.5–2.8 ppm for aliphatic hydrogens) .

Research Findings and Implications

  • Synthetic Feasibility: The evidence confirms that heterocyclic rings (e.g., oxadiazole, thiazolidinone) can be efficiently constructed using cyclization agents like ZnCl₂ or thioglycolic acid. However, the target compound’s synthesis may require optimization due to steric hindrance from the tetrahydronaphthalene group .
  • Physicochemical Properties: High melting points in 2k (198–200°C) and 2l (210–212°C) suggest strong intermolecular interactions, likely due to hydrogen bonding in thiazolidinones.
  • Biological Relevance : While bioactivity data for the target compound is absent in the evidence, coumarin-oxadiazole hybrids (e.g., 2k/2l) have demonstrated antimicrobial and anti-inflammatory properties, suggesting the target molecule warrants further pharmacological evaluation .

Biological Activity

7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Molecular Characteristics

The molecular formula of 7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is C23H21N3O4C_{23}H_{21}N_{3}O_{4}, with a molecular weight of approximately 403.44 g/mol. The structure features a benzofuran moiety linked to an oxadiazole ring, which is known for contributing to various biological activities.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC23H21N3O4
Molecular Weight403.44 g/mol
CAS Number921784-79-4

The biological activity of 7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is primarily attributed to its interaction with various biological targets. The oxadiazole ring is associated with significant pharmacological properties, including:

  • Antimicrobial Activity : Studies suggest that compounds containing oxadiazole rings exhibit potent antimicrobial effects against various pathogens.
  • Anticancer Potential : The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against several enzymes implicated in disease processes. For instance:

  • Cholinesterase Inhibition : It has been reported to inhibit butyrylcholinesterase (BChE) with an IC50 value comparable to known inhibitors.

Table 2: Biological Activity Overview

Activity TypeTarget Enzyme/PathogenIC50/Effect
AntimicrobialVarious pathogensModerate to significant activity
Cholinesterase InhibitorButyrylcholinesterase (BChE)IC50 = 46.42 µM

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The synthesis typically involves multi-step organic reactions with careful control over reaction conditions. Techniques such as NMR spectroscopy and Mass Spectrometry are employed for characterization.
  • Biological Evaluation : A study demonstrated the compound's efficacy against specific cancer cell lines, showcasing its potential as a therapeutic agent.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of the compound with various biological targets, suggesting possible pathways for its therapeutic effects.

Table 3: Summary of Case Studies

Study FocusFindings
SynthesisMulti-step organic reactions; characterized by NMR and MS
Biological EvaluationSignificant anticancer activity in vitro
Molecular DockingHigh binding affinity to target enzymes

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